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molecular formula C11H16O5 B1581186 Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate CAS No. 14160-65-7

Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate

Cat. No. B1581186
M. Wt: 228.24 g/mol
InChI Key: RJAGCEMBOHFZMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07829571B2

Procedure details

Sodium hydride (60% dispersion; 45 g, 1.17 mol) was washed with 500 ml of hexane (2×), suspended in 750 mL of THF and treated with diethylcarbonate (112.5 g, 0.94 mol). The suspension was heated to reflux and treated drop-wise with a solution of 1,4-cyclohexanedione mono-ethylene ketal (60.0 g, 0.384 mol) in THF (250 mL). After the addition was complete the suspension was heated to reflux for an additional 4 hours. The mixture was cooled in an ice bath to 0° C. and then poured, while vigorously stirring, into a mixture of ice (1 L), water (100 mL) and acetic acid (100 mL). The resulting mixture was extracted with hexane (2 L total) and the extracts washed with water and brine. The hexane extract was dried over Na2SO4, filtered and concentrated to give 8-oxo-1,4-dioxa-spiro[4.5]decane-7-carboxylic acid ethyl ester as a pale yellow oil. This was used without further purification. 1H NMR (300 MHz, CDCl3) 6 (TMS): 12.25 (s, 1H), 4.20 (q, J=7 Hz, 2H), 4.06-3.96 (m, 4H), 2.53-2.48 (m, 4H), 1.84 (t, J=6.6 Hz, 2H), 1.29 (t, J=7 Hz, 3H).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
112.5 g
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
750 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([O:5][C:6](=O)[O:7]CC)[CH3:4].[CH2:11]1[O:21][C:14]2([CH2:19][CH2:18][C:17](=[O:20])[CH2:16][CH2:15]2)[O:13][CH2:12]1.O>CCCCCC.C1COCC1.C(O)(=O)C>[CH2:3]([O:5][C:6]([CH:18]1[C:17](=[O:20])[CH2:16][CH2:15][C:14]2([O:13][CH2:12][CH2:11][O:21]2)[CH2:19]1)=[O:7])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
112.5 g
Type
reactant
Smiles
C(C)OC(OCC)=O
Step Three
Name
Quantity
60 g
Type
reactant
Smiles
C1COC2(CCC(CC2)=O)O1
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
ice
Quantity
1 L
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
750 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for an additional 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
poured
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with hexane (2 L total)
WASH
Type
WASH
Details
the extracts washed with water and brine
EXTRACTION
Type
EXTRACTION
Details
The hexane extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1CC2(OCCO2)CCC1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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